molecular formula C25H32ClN3O5 B12720875 2-(5-Chloro-o-toluidino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide maleate CAS No. 97702-83-5

2-(5-Chloro-o-toluidino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide maleate

Katalognummer: B12720875
CAS-Nummer: 97702-83-5
Molekulargewicht: 490.0 g/mol
InChI-Schlüssel: LKJRMMIEPXGJBN-BTJKTKAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Chloro-o-toluidino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide maleate is a complex organic compound with significant applications in various fields It is known for its unique chemical structure, which includes a chloro-substituted toluidine moiety, a diethylaminoethyl group, and a phenylacetamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-o-toluidino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide maleate typically involves multiple steps. The initial step often includes the preparation of 5-chloro-2-methylaniline, which is then reacted with various reagents to introduce the diethylaminoethyl and phenylacetamide groups. The final step involves the formation of the maleate salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Chloro-o-toluidino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide maleate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(5-Chloro-o-toluidino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide maleate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(5-Chloro-o-toluidino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide maleate involves its interaction with specific molecular targets and pathways. The chloro-substituted toluidine moiety may interact with enzymes or receptors, while the diethylaminoethyl group can enhance the compound’s solubility and bioavailability. The phenylacetamide backbone provides structural stability and contributes to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Chloro-2-methylaniline: A precursor in the synthesis of the target compound.

    2-Amino-4-chlorotoluene: Another chloro-substituted toluidine derivative with similar chemical properties.

Uniqueness

2-(5-Chloro-o-toluidino)-N-(2-(diethylamino)ethyl)-2-phenylacetamide maleate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

97702-83-5

Molekularformel

C25H32ClN3O5

Molekulargewicht

490.0 g/mol

IUPAC-Name

(Z)-but-2-enedioic acid;2-(5-chloro-2-methylanilino)-N-[2-(diethylamino)ethyl]-2-phenylacetamide

InChI

InChI=1S/C21H28ClN3O.C4H4O4/c1-4-25(5-2)14-13-23-21(26)20(17-9-7-6-8-10-17)24-19-15-18(22)12-11-16(19)3;5-3(6)1-2-4(7)8/h6-12,15,20,24H,4-5,13-14H2,1-3H3,(H,23,26);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI-Schlüssel

LKJRMMIEPXGJBN-BTJKTKAUSA-N

Isomerische SMILES

CCN(CC)CCNC(=O)C(C1=CC=CC=C1)NC2=C(C=CC(=C2)Cl)C.C(=C\C(=O)O)\C(=O)O

Kanonische SMILES

CCN(CC)CCNC(=O)C(C1=CC=CC=C1)NC2=C(C=CC(=C2)Cl)C.C(=CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.